3-(2-Chlorophenyl)-3-oxopropanal
Description
Structure
3D Structure
Properties
IUPAC Name |
3-(2-chlorophenyl)-3-oxopropanal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClO2/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4,6H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEWSEAIDMGTCLO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CC=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 3 2 Chlorophenyl 3 Oxopropanal
Established Synthetic Pathways for β-Keto Aldehyde Architectures
The construction of the β-keto aldehyde framework can be achieved through several established synthetic routes. These methods primarily involve the formation of a carbon-carbon bond between a carbonyl compound and a one-carbon electrophile or the transformation of existing functional groups.
Mechanistic Considerations in Acylation and Formylation Approaches
A primary method for synthesizing β-keto aldehydes is through the acylation or formylation of ketones. organicreactions.orgresearchgate.net This process involves the reaction of a ketone enolate, or its equivalent, with a formylating agent. The mechanism typically begins with the deprotonation of the α-carbon of a ketone to form an enolate. This nucleophilic enolate then attacks an electrophilic formylating agent, such as ethyl formate. The resulting intermediate, upon workup, yields the β-keto aldehyde. The choice of base and reaction conditions is crucial to control the equilibrium and prevent side reactions like self-condensation of the starting ketone or the product aldehyde. organicreactions.org
Another approach involves the Claisen condensation, a carbon-carbon bond-forming reaction that occurs between two esters or an ester and a carbonyl compound in the presence of a strong base, resulting in a β-keto ester or a β-diketone. organic-chemistry.org
Synthesis via Diazonium Intermediates and Enaminone Coupling Strategies
The use of diazo compounds provides a powerful route to β-keto esters and, by extension, β-keto aldehydes. For instance, α-diazo-β-keto esters can be synthesized through the acylation of diazomethyl anions with N-acylbenzotriazoles. rsc.org These diazo compounds can then be transformed into the desired β-keto aldehyde. The Wolff rearrangement of α-diazo ketones is another relevant transformation that proceeds through a ketene (B1206846) intermediate, which can be trapped to form various carboxylic acid derivatives. wikipedia.org
Enaminones, which are β-enamino ketones, serve as versatile intermediates in the synthesis of β-keto aldehydes. They can be prepared through various methods, including the reaction of β-dicarbonyl compounds with amines. The enaminone can then be hydrolyzed under acidic or basic conditions to yield the corresponding β-keto aldehyde. Enaminone coupling strategies offer a mild and efficient way to construct the β-keto aldehyde framework. researchgate.net
Reductive Transformations from Nitrile and Imine Precursors
Nitriles can be converted to aldehydes through reduction. chemistrysteps.com The Stephen aldehyde synthesis, for example, involves the reduction of a nitrile with stannous chloride and hydrochloric acid to form an iminium salt, which is then hydrolyzed to the aldehyde. ncert.nic.ingoogle.com Another method utilizes diisobutylaluminium hydride (DIBAL-H) for the partial reduction of nitriles to imines, which are subsequently hydrolyzed to aldehydes. libretexts.org This method is often preferred due to its milder conditions and higher yields. quimicaorganica.org Similarly, imines can be reduced to aldehydes, providing another synthetic route.
Chemo-, Regio-, and Stereoselective Synthesis Strategies
Achieving high levels of chemo-, regio-, and stereoselectivity is a central challenge in modern organic synthesis. For a molecule like 3-(2-chlorophenyl)-3-oxopropanal, which possesses prochiral centers, controlling the stereochemistry is of significant interest.
Chemoselectivity: Involves selectively reacting one functional group in the presence of others. For instance, during the reduction of a nitrile precursor that also contains other reducible groups, the choice of reducing agent is critical. DIBAL-H is often used for its ability to selectively reduce nitriles to aldehydes without affecting other functional groups like esters. ncert.nic.in
Regioselectivity: Concerns the control of where a reaction occurs on a molecule. In the acylation of an unsymmetrical ketone, regioselectivity determines which α-carbon is acylated. This can be controlled by using kinetic or thermodynamic conditions for enolate formation.
Stereoselectivity: Focuses on controlling the three-dimensional arrangement of atoms. For the synthesis of enantiomerically enriched β-hydroxy ketones, which can be precursors to chiral β-keto aldehydes, asymmetric reduction of β-keto esters is a common strategy. This can be achieved using chiral catalysts, such as the 2-methyl-CBS-oxazaborolidine catalyst. researchgate.net
Exploration of Green Chemistry Principles in the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are environmentally benign. nih.gov In the context of synthesizing this compound, several green approaches can be considered.
The use of greener solvents, such as water or ionic liquids, can significantly reduce the environmental impact of a synthesis. rsc.org For example, some aldol (B89426) reactions, a key step in forming β-hydroxy ketones, can be performed efficiently in water using nanoparticle catalysts. researchgate.net Mechanochemistry, which involves conducting reactions by grinding solids together, can also be a greener alternative to solvent-based methods. nih.gov
Catalysis is a cornerstone of green chemistry. The use of highly efficient and recyclable catalysts can minimize waste and energy consumption. For instance, palladium-catalyzed reactions are widely used for carbon-carbon bond formation and can often be performed under mild conditions. diva-portal.org Biocatalysis, using enzymes to perform chemical transformations, offers a highly selective and environmentally friendly approach. For example, the asymmetric reduction of β-keto esters can be achieved with high enantioselectivity using ketoreductases. rsc.org
| Green Chemistry Principle | Application in Synthesis |
| Use of Renewable Feedstocks | Exploring bio-based starting materials. |
| Atom Economy | Designing reactions where most of the atoms from the reactants are incorporated into the final product. |
| Less Hazardous Chemical Syntheses | Using less toxic reagents and solvents. rsc.org |
| Designing Safer Chemicals | The final product itself should have low toxicity. |
| Safer Solvents and Auxiliaries | Utilizing water, supercritical fluids, or solvent-free conditions. nih.gov |
| Design for Energy Efficiency | Conducting reactions at ambient temperature and pressure. |
| Use of Catalysis | Employing catalytic reagents in small amounts over stoichiometric reagents. researchgate.netdiva-portal.org |
| Reduce Derivatives | Avoiding unnecessary protection and deprotection steps. |
| Real-time Analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |
| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for accidents. |
Considerations for Process Optimization and Scale-Up in Laboratory and Industrial Contexts
Transitioning a synthetic route from the laboratory to an industrial scale presents numerous challenges. Process optimization is crucial to ensure the synthesis is efficient, cost-effective, and safe on a larger scale.
Key parameters for optimization include reaction temperature, pressure, concentration, and catalyst loading. Statistical methods like Design of Experiments (DoE) can be employed to systematically optimize these parameters. The choice of equipment is also critical; for instance, flow chemistry reactors can offer better heat and mass transfer, leading to improved yields and safety compared to batch reactors. acs.org
Chemical Reactivity and Mechanistic Investigations of 3 2 Chlorophenyl 3 Oxopropanal
Electrophilic and Nucleophilic Reaction Pathways at Carbonyl Centers
The structure of 3-(2-Chlorophenyl)-3-oxopropanal features two distinct electrophilic carbonyl centers: the aldehydic carbon and the ketonic carbon. Due to reduced steric hindrance and the absence of an electron-donating alkyl group, the aldehydic carbon is generally more susceptible to nucleophilic attack than the ketonic carbon. Nucleophiles, which are electron-rich species, will preferentially attack the more electrophilic and accessible aldehyde.
Conversely, the presence of the two carbonyl groups significantly increases the acidity of the protons on the central methylene carbon. Deprotonation by a base generates a stabilized enolate, which is a potent nucleophile. This enolate can then react with various electrophiles. This dual reactivity allows this compound to act as both an electrophile at its carbonyl carbons and a nucleophile at its central carbon, making it a valuable precursor in organic synthesis.
Table 1: Reactivity Sites of this compound
| Site | Type | Description |
|---|---|---|
| Aldehydic Carbon | Electrophilic | Highly reactive towards nucleophiles due to steric accessibility and electronic factors. |
| Ketonic Carbon | Electrophilic | Less reactive than the aldehydic carbon but still susceptible to nucleophilic attack. |
Cyclization Reactions and Heterocyclic Ring Formation
The 1,3-dicarbonyl motif is an ideal scaffold for the synthesis of various heterocyclic systems through cyclization reactions. The ability of the two carbonyl groups to react with binucleophilic reagents is a cornerstone of heterocyclic chemistry.
A prominent application of 1,3-dicarbonyl compounds like this compound is in the Knorr pyrazole (B372694) synthesis. This reaction involves the cyclocondensation of the dicarbonyl compound with a hydrazine (B178648) derivative. The reaction typically proceeds by initial attack of one of the hydrazine nitrogens on the more reactive aldehyde carbonyl, followed by intramolecular condensation and dehydration to form the stable aromatic pyrazole ring.
The reaction with substituted hydrazines (e.g., phenylhydrazine) can lead to two regioisomeric products, depending on which nitrogen atom of the hydrazine initiates the attack and which carbonyl group is involved in the final cyclization. The specific isomer obtained can be influenced by reaction conditions such as pH and solvent.
Table 2: Representative Pyrazole Synthesis
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Hydrazine hydrate | 5-(2-Chlorophenyl)-1H-pyrazole |
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation, offer a highly efficient route to complex molecules. nih.gov this compound is an excellent substrate for MCRs designed to produce highly substituted heterocycles. nih.gov
For instance, in a three-component reaction, an aldehyde, a β-ketoester (like this compound), and a hydrazine can be combined to synthesize substituted pyrazoles in a one-pot process. nih.gov This approach is valued for its atom economy, reduced waste generation, and the ability to rapidly generate libraries of structurally diverse compounds. The substrate scope is generally broad, accommodating various substituted hydrazines and other active methylene compounds, leading to a wide range of functionalized heterocyclic products. nih.govtum.de
Derivatization Strategies for Functional Group Interconversion and Analogue Synthesis
The functional groups within this compound provide multiple handles for chemical modification, enabling the synthesis of a wide range of analogues. Derivatization can be targeted at the aldehyde, the ketone, or the aromatic ring.
Aldehyde and Ketone Modification : The carbonyl groups can undergo a variety of standard transformations. fiveable.mesolubilityofthings.com For example, selective reduction of the aldehyde can be achieved using mild reducing agents, yielding a β-hydroxy ketone. Conversely, reduction of both carbonyls produces a 1,3-diol. These carbonyls can also be converted into other functional groups such as imines, oximes, or hydrazones by reacting them with the corresponding amine derivatives. A study on related 3-(4-halophenyl)-3-oxopropanal derivatives showed that reaction with methoxyamine or ethoxyamine led to compounds with significant antibacterial activities. nih.gov
Aromatic Ring Substitution : The 2-chlorophenyl ring can be subjected to electrophilic aromatic substitution reactions, although the chloro-substituent is deactivating. Further functionalization can introduce additional substituents onto the ring, modulating the electronic and steric properties of the molecule.
Analogue Synthesis : The core structure can be used to build more complex molecules. For example, derivatives of 3-(2-chlorophenyl)-pyrrolidine-2,5-dione have been synthesized and evaluated for anticonvulsant activity, demonstrating the utility of this chemical scaffold in medicinal chemistry. mdpi.com
Table 3: Potential Derivatization Reactions
| Functional Group | Reagent/Reaction Type | Potential Product |
|---|---|---|
| Aldehyde | NaBH₄ (selective reduction) | 1-(2-Chlorophenyl)-3-hydroxypropan-1-one |
| Both Carbonyls | LiAlH₄ (strong reduction) | 1-(2-Chlorophenyl)propane-1,3-diol |
| Aldehyde | H₂N-OH (condensation) | This compound oxime |
Catalytic Transformations Involving this compound
Catalysis offers powerful methods for transforming carbonyl compounds with high efficiency and selectivity.
Iminium ion catalysis is a key strategy in modern organocatalysis for the activation of carbonyl compounds. nih.govacs.org This method typically involves the reaction of an α,β-unsaturated aldehyde or ketone with a chiral secondary amine catalyst (such as a proline derivative) to form a transient iminium ion. tum.denih.govunige.ch This process lowers the LUMO (Lowest Unoccupied Molecular Orbital) of the carbonyl substrate, enhancing its electrophilicity and making it more susceptible to attack by weak nucleophiles. nih.govunige.ch
While this compound itself is not an α,β-unsaturated carbonyl, its derivatives can be. For example, a Knoevenagel condensation product of the aldehyde functionality would generate a suitable substrate for iminium ion catalysis. Subsequent conjugate addition of a nucleophile to this activated system can proceed with a high degree of stereocontrol, dictated by the chiral environment provided by the catalyst. nih.gov The catalyst shields one face of the molecule, directing the incoming nucleophile to the other face, thereby enabling the synthesis of enantioenriched products. This strategy is fundamental for the asymmetric synthesis of complex molecules where precise control of stereochemistry is crucial. nih.gov
Dual Catalysis Systems (e.g., Photoredox/Nickel Catalysis) in Aldehyde Transformations
Dual catalysis, particularly the combination of photoredox and nickel catalysis, has emerged as a powerful strategy for the transformation of aldehydes. rsc.orgresearchgate.net This approach allows for the generation of radical intermediates under mild conditions, which can then engage in nickel-catalyzed cross-coupling reactions. While direct studies on this compound are not extensively documented in this specific context, the reactivity of aldehydes in such systems provides a strong basis for predicting its behavior.
In a typical photoredox/nickel-catalyzed allylation of an aldehyde, a photocatalyst, upon excitation by visible light, initiates a single-electron transfer process. acs.orgacs.org This can lead to the formation of a nucleophilic allyl-nickel species from an appropriate precursor. This species then adds to the electrophilic aldehyde carbonyl group to form a homoallylic alcohol. rsc.orgacs.org A general mechanism involves the reduction of a Ni(II) precatalyst to a Ni(0) species by the excited photocatalyst. Oxidative addition of an allyl electrophile to the Ni(0) complex generates a Ni(II)-allyl intermediate, which, after another reduction and reaction with the aldehyde, yields the product and regenerates the catalyst.
The application of this methodology to this compound would likely target the aldehyde functionality. The reaction would be expected to proceed with high chemoselectivity for the aldehyde over the ketone, given the generally higher reactivity of aldehydes. The reaction conditions, including the choice of photocatalyst, nickel source, ligand, and solvent, would be crucial in determining the efficiency and selectivity of the transformation.
| Catalyst System Component | Typical Example | Role in Aldehyde Allylation |
| Photocatalyst | [Ir(ppy)3] or organic dyes | Absorbs visible light and initiates electron transfer |
| Nickel Catalyst | NiCl2(glyme) | Forms the active allyl-nickel nucleophile |
| Allyl Source | Allyl bromide or acetate | Provides the allyl group for the coupling reaction |
| Reductant | Hantzsch ester or an amine | Regenerates the photocatalyst |
Biocatalytic Approaches, Enzyme Selectivity, and Dynamic Kinetic Resolution
Biocatalysis offers a green and highly selective alternative for the transformation of aldehydes. Enzymes, such as oxidoreductases and transaminases, can exhibit remarkable chemo-, regio-, and stereoselectivity. For a chiral molecule like this compound (if substituted at the α-position) or for the stereoselective reduction of its ketone or aldehyde group, biocatalysis is a particularly attractive approach.
Enzyme Selectivity: Ketoreductases (KREDs) are a class of enzymes that can reduce carbonyl compounds to alcohols with high enantioselectivity. In the case of this compound, a KRED could potentially reduce either the ketone or the aldehyde group. The selectivity would depend on the specific enzyme's active site and its ability to accommodate the substrate. It is plausible that different enzymes could selectively reduce one carbonyl group over the other, leading to either a diol or a hydroxyaldehyde/hydroxyketone.
Dynamic Kinetic Resolution (DKR): DKR is a powerful technique to convert a racemic mixture entirely into a single, desired enantiomer. acs.org This process combines a kinetic resolution step, where one enantiomer reacts faster with a chiral catalyst (in this case, an enzyme), with an in-situ racemization of the slower-reacting enantiomer. nih.govnih.govacs.org
For an α-substituted derivative of this compound, a DKR process could be envisioned using a transaminase. thieme-connect.com The enzyme would selectively aminate one enantiomer of the aldehyde, while the unreacted enantiomer is continuously racemized, allowing for a theoretical yield of 100% of the desired amino product. The racemization of the aldehyde can often be achieved under the reaction conditions, sometimes facilitated by the enzyme or a co-catalyst. thieme-connect.com
| Biocatalytic Approach | Enzyme Class | Potential Transformation of this compound | Key Advantage |
| Asymmetric Reduction | Ketoreductases (KREDs) | Selective reduction of the ketone or aldehyde to a chiral alcohol | High enantioselectivity |
| Dynamic Kinetic Resolution | Transaminases (TAs) | Conversion of a racemic α-substituted derivative to a single enantiomer of an amino alcohol | Theoretical 100% yield of a single enantiomer |
Radical and Photochemical Reaction Pathways
The presence of both carbonyl functionalities and an aromatic ring in this compound suggests a rich potential for radical and photochemical reactions.
Radical Reactions: The β-dicarbonyl moiety can be a precursor to radicals. For instance, single-electron oxidation of the enolate form of this compound could generate a β-dicarbonyl radical. Such radicals can undergo intramolecular cyclization reactions, particularly if the aromatic ring is suitably activated. beilstein-journals.orgnih.govresearchgate.net The radical could add to the ortho-position of the chlorophenyl ring, leading to the formation of a new ring system. The success of such a cyclization would depend on the stability of the resulting radical intermediate. beilstein-journals.orgnih.govresearchgate.net Radical cyclizations are powerful methods for the construction of complex molecular architectures from relatively simple precursors. wikipedia.org
Photochemical Reactions: Carbonyl compounds are well-known to undergo a variety of photochemical reactions upon absorption of UV light. slideshare.netyoutube.com The most common of these are the Norrish Type I and Type II reactions.
Norrish Type I: This reaction involves the homolytic cleavage of the α-carbon-carbonyl bond to form two radical fragments. For this compound, cleavage could occur on either side of the ketone or aldehyde, leading to a variety of radical intermediates which could then undergo further reactions such as decarbonylation, recombination, or hydrogen abstraction.
Norrish Type II: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to a 1,4-biradical. This biradical can then cyclize to form a cyclobutanol or fragment to yield an enol and an alkene. The feasibility of this pathway for this compound would depend on the conformation of the molecule and the accessibility of γ-hydrogens.
Furthermore, the presence of the ortho-chloro substituent on the aromatic ring could lead to other photochemical pathways, such as photo-rearrangement or photo-cyclization involving the chlorine atom, although such reactions would compete with the more classical carbonyl photochemistry. baranlab.org The specific outcome of the photochemical irradiation of this compound would be highly dependent on the reaction conditions, including the wavelength of light used and the solvent. nih.gov
| Reaction Type | Description | Potential Outcome for this compound |
| Radical Cyclization | Intramolecular addition of a radical to an unsaturated system. | Formation of a new ring by cyclization onto the chlorophenyl group. beilstein-journals.orgnih.govresearchgate.net |
| Norrish Type I | α-cleavage of the carbonyl group. | Fragmentation into various radical species. |
| Norrish Type II | Intramolecular γ-hydrogen abstraction. | Formation of cyclobutanol derivatives or fragmentation products. |
| Photo-rearrangement | Light-induced structural isomerization. | Potential for rearrangement involving the ortho-chloro substituent. baranlab.org |
Advanced Applications of 3 2 Chlorophenyl 3 Oxopropanal in Chemical Sciences
Role as a Key Building Block in Multi-Step Organic Synthesis
3-(2-Chlorophenyl)-3-oxopropanal is a quintessential building block in multi-step organic synthesis, primarily owing to the reactivity of its 1,3-dicarbonyl functionality. This structural motif allows for a variety of chemical manipulations, making it a valuable starting material for constructing more complex molecular architectures. sigmaaldrich.com The presence of both an aldehyde and a ketone group provides two distinct sites for nucleophilic attack and condensation reactions.
One of the most prominent applications of 1,3-dicarbonyl compounds is in multi-component reactions (MCRs). semanticscholar.orgmdpi.com These reactions, where multiple reactants combine in a single synthetic operation to form a product that incorporates portions of all the reactants, are highly valued for their efficiency and atom economy. semanticscholar.org this compound can participate in various MCRs, leading to the rapid assembly of intricate molecular frameworks. For instance, in the Hantzsch pyrrole (B145914) synthesis, a β-dicarbonyl compound reacts with an α-haloketone and a primary amine to yield highly substituted pyrroles. mdpi.com
Furthermore, the reactivity of the dicarbonyl moiety allows for its use in tandem reactions. A notable example is the Sonogashira coupling of (hetero)aroyl chlorides with alkynyl ketones, followed by a Michael addition-cyclocondensation sequence. semanticscholar.org Although not a direct application of this compound, this illustrates the synthetic potential of the β-dicarbonyl unit it possesses for creating complex heterocyclic structures in a one-pot fashion. semanticscholar.org
The versatility of this compound as a building block is further demonstrated in its ability to undergo various condensation reactions. For example, it can react with hydrazines to form pyrazoles, with amidines to form pyrimidines, and with o-phenylenediamines to form benzodiazepines. These reactions underscore its importance as a precursor for a diverse range of heterocyclic compounds with significant applications in medicinal chemistry and material science.
Precursor in the Synthesis of Advanced Heterocyclic Systems and Novel Scaffolds
The ability of this compound to act as a precursor for a wide variety of heterocyclic systems is one of its most significant attributes in synthetic organic chemistry. The 1,3-dicarbonyl core provides the necessary framework for cyclization reactions with various dinucleophiles, leading to the formation of stable five-, six-, and seven-membered rings.
Pyrazoles: The synthesis of pyrazoles, a class of heterocycles with broad biological activities, is a well-established application of 1,3-dicarbonyl compounds. semanticscholar.orgnih.gov The reaction of this compound with hydrazine (B178648) or its derivatives proceeds through a condensation reaction followed by cyclization and dehydration to yield substituted pyrazoles. nih.govhilarispublisher.com The regioselectivity of this reaction can be controlled by the choice of reaction conditions and the substitution pattern of the hydrazine. nih.gov Multi-component reactions have also been developed for the efficient synthesis of polysubstituted pyrazoles from 1,3-dicarbonyls. mdpi.comnih.gov
Pyrimidines: Pyrimidines and their fused derivatives are another important class of heterocycles that can be synthesized from this compound. ijprajournal.comnih.gov The condensation of the dicarbonyl compound with amidines, ureas, or thioureas is a common strategy for constructing the pyrimidine (B1678525) ring. mdpi.com For example, the reaction with guanidine (B92328) nitrate (B79036) can yield aminopyrimidines. ijprajournal.com Furthermore, multi-component reactions involving an aldehyde, a β-dicarbonyl compound, and urea (B33335) or thiourea (B124793) provide a direct route to functionalized pyrimidine derivatives. nih.govnih.gov Fused pyrimidine systems, such as pyrano[2,3-d]pyrimidines, can also be accessed through one-pot multi-component reactions. nih.gov
Benzodiazepines: The synthesis of benzodiazepines, a class of compounds with significant pharmacological activities, can also be initiated from 1,3-dicarbonyl precursors. mdpi.comnih.govgoogle.com For instance, the reaction of a compound structurally similar to this compound with o-phenylenediamine (B120857) can lead to the formation of a 1,5-benzodiazepine ring system. The synthesis of 2,3-benzodiazepine analogues has also been reported, starting from related ketoesters and involving a cyclization step with hydrazine hydrate. nih.gov
The following table summarizes the synthesis of various heterocyclic systems from 1,3-dicarbonyl precursors like this compound.
| Heterocyclic System | Reactants | Key Reaction Type | Reference |
| Pyrazoles | 1,3-Dicarbonyl, Hydrazine | Condensation/Cyclization | nih.govhilarispublisher.com |
| Pyrimidines | 1,3-Dicarbonyl, Amidine/Urea | Condensation/Cyclization | ijprajournal.commdpi.com |
| Benzodiazepines | 1,3-Dicarbonyl, o-Phenylenediamine | Condensation/Cyclization | mdpi.comgoogle.com |
| Pyrano[2,3-d]pyrimidines | Aldehyde, Malononitrile, Thiobarbituric Acid | Multi-component Reaction | nih.gov |
| Pyrroles | β-Dicarbonyl, α-Haloketone, Amine | Hantzsch Synthesis | mdpi.com |
Development of Chiral Catalysts, Ligands, and Auxiliaries from its Derivatives
While direct applications of this compound in the development of chiral catalysts are not extensively documented, its derivatives hold significant potential in this area. The presence of two carbonyl groups allows for the introduction of chirality and further functionalization to create chiral ligands and auxiliaries for asymmetric synthesis.
The core structure of this compound can be modified to incorporate chiral moieties. For instance, reduction of one of the carbonyl groups to a hydroxyl group, followed by esterification or etherification with a chiral alcohol or acid, would yield a chiral β-hydroxy ketone. These derivatives can serve as chiral building blocks for more complex ligands.
Furthermore, the reaction of this compound with chiral amines can lead to the formation of chiral enamines or imines. These chiral derivatives can act as ligands for transition metals, forming chiral catalysts for a variety of asymmetric transformations, such as cyclopropanation, Friedel-Crafts alkylation, and Michael additions. mdpi.com The development of bifunctional catalysts, bearing both a metal-binding site and a hydrogen-bonding donor group (like a urea or thiourea), has been a successful strategy in asymmetric catalysis, and derivatives of this compound could be tailored for such applications. mdpi.com
The synthesis of chiral phosphine (B1218219) ligands from derivatives of 1,3-dicarbonyl compounds is another plausible route. For example, the hydroxyl group of a reduced derivative could be converted into a leaving group, allowing for nucleophilic substitution by a phosphine to introduce a phosphorus-containing chiral center.
Although specific examples utilizing this compound are scarce, the general principles of catalyst and ligand design suggest that its derivatives are promising candidates for the development of novel chiral catalysts and auxiliaries for asymmetric synthesis.
Applications in Coordination Chemistry and Metal Complex Synthesis
The 1,3-dicarbonyl moiety of this compound and its derivatives makes it an excellent ligand for a variety of metal ions. Upon deprotonation, the resulting enolate can act as a bidentate chelating agent, forming stable six-membered rings with metal centers. This has led to its application in coordination chemistry and the synthesis of novel metal complexes. acs.org
A notable example is the synthesis of silver(I) complexes with ligands derived from a structurally similar compound, 3-(4-chlorophenyl)-3-oxo-2-(2-phenylhydrazono)propanal. acs.org These ligands, which are azo-coupled derivatives of the 1,3-dicarbonyl compound, coordinate to the silver(I) ion, forming stable complexes. acs.org The resulting complexes have been shown to possess interesting optoelectronic properties, highlighting the potential of such systems in materials science. acs.org
Similarly, derivatives of this compound can be used to synthesize complexes with other transition metals, such as copper(II), cobalt(II), and nickel(II). The coordination environment around the metal ion can be fine-tuned by modifying the substituents on the phenyl ring or by introducing other coordinating groups into the ligand framework. These modifications can influence the electronic and magnetic properties of the resulting metal complexes. mdpi.com
The ability of these ligands to form stable complexes is also relevant to catalysis. Metal complexes derived from this compound could potentially act as catalysts in various organic transformations, such as oxidation, reduction, and cross-coupling reactions. The electronic properties of the ligand, influenced by the 2-chlorophenyl group, can modulate the reactivity of the metal center.
The table below provides examples of metal complexes formed from 1,3-dicarbonyl-based ligands.
| Metal Ion | Ligand Type | Coordination Mode | Potential Application | Reference |
| Ag(I) | Azo-coupled 1,3-dicarbonyl | Bidentate | Optoelectronics | acs.org |
| Cu(II) | Schiff base of Trimethoprim | Bidentate | Anticancer | mdpi.com |
| Co(II) | Schiff base of Trimethoprim | Bidentate | Anticancer | mdpi.com |
| Ni(II) | Schiff base of Trimethoprim | Bidentate | Anticancer | mdpi.com |
| Fe(III) | Pyridine-2-amidoxime | Bidentate | Magnetic Materials | mdpi.com |
Potential in Material Science as a Monomer or Precursor for Functional Materials (excluding material properties)
The reactivity of this compound and its derivatives makes them attractive candidates as monomers or precursors for the synthesis of functional materials. The ability to undergo polymerization and to be incorporated into larger macromolecular structures opens up possibilities for the creation of new materials with tailored functionalities.
One area of potential is in the synthesis of polymers. The dicarbonyl functionality can be exploited to create polymer chains through condensation polymerization reactions. For example, reaction with diamines could lead to the formation of polyamides or polyimines (Schiff base polymers). The presence of the 2-chlorophenyl group can influence the solubility and thermal stability of the resulting polymers. The synthesis of ABA-type triblock copolymers using bifunctional macroinitiators demonstrates a sophisticated approach to polymer architecture that could potentially be adapted for monomers derived from this compound. mdpi.com
Another promising application is in the development of molecularly imprinted polymers (MIPs). MIPs are materials with synthetic recognition sites that are complementary in shape, size, and functionality to a target molecule. nih.gov Derivatives of this compound could be used as functional monomers in the imprinting process. The carbonyl groups can participate in non-covalent interactions, such as hydrogen bonding, with the template molecule during polymerization. After removal of the template, the resulting polymer will have cavities that can selectively rebind the target molecule. This technology has applications in separation science, sensing, and drug delivery. nih.govnih.gov
Furthermore, the heterocyclic compounds synthesized from this compound, such as pyrazoles and pyrimidines, can themselves be used as building blocks for more complex materials. For instance, these heterocycles can be incorporated into the backbone or as side chains of polymers to impart specific electronic or optical properties.
Future Research Directions and Emerging Paradigms in 3 2 Chlorophenyl 3 Oxopropanal Chemistry
Exploration of Unconventional Reactivity and Novel Catalytic Pathways
Future research will likely move beyond the classical reactions of β-dicarbonyl compounds to explore more unconventional transformations of 3-(2-Chlorophenyl)-3-oxopropanal. The inherent reactivity of the aldehyde, ketone, and the enol/enolate system provides fertile ground for the development of novel catalytic pathways.
C-H Functionalization: A significant frontier is the direct functionalization of C-H bonds. Palladium-catalyzed γ-C(sp³)–H activation, which has been demonstrated on other ketones, could be adapted to introduce new substituents on the propanal backbone. nih.govnih.gov This approach, potentially using transient directing groups, would offer a more atom-economical route to complex derivatives compared to traditional multi-step sequences. nih.gov Similarly, rhodium-catalyzed C-H functionalization could be explored to directly introduce α-acylalkyl groups, leading to novel α-aryl ketone structures. acs.orgelsevierpure.com
Asymmetric Catalysis: The development of asymmetric catalytic systems is crucial for producing enantiomerically pure compounds for applications in pharmaceuticals and materials science. Organocatalysis, employing chiral primary amines, has shown success in the asymmetric reactions of β-ketoesters and could be applied to the β-ketoaldehyde moiety of this compound. nih.govmdpi.com This could enable the enantioselective synthesis of derivatives with stereogenic centers at the α- or β-positions. Furthermore, dynamic kinetic resolution, a powerful technique used for the asymmetric reduction of β-ketoesters, could be explored to synthesize chiral alcohols from this compound. nih.govyoutube.com
Photocatalysis and Radical Chemistry: Visible light photocatalysis opens new avenues for reactivity by generating radical intermediates under mild conditions. beilstein-journals.orgnih.gov The enol form of this compound could be a key intermediate in photocatalytic reactions, potentially undergoing proton-coupled electron transfer (PCET) to initiate novel transformations. researchgate.net Merging photocatalysis with organocatalysis or transition metal catalysis could lead to reactions that are inaccessible through traditional methods, such as novel alkylations or cycloadditions. beilstein-journals.orgnih.gov
| Catalytic Strategy | Potential Application for this compound | Key Advantages |
| Palladium-Catalyzed C-H Activation | Direct arylation or vinylation of the propanal backbone. | High atom economy, late-stage functionalization. |
| Asymmetric Organocatalysis | Enantioselective alkylation, aldol (B89426), or Michael addition reactions. | Metal-free, access to chiral molecules. |
| Visible Light Photocatalysis | Generation of radical intermediates for novel bond formations. | Mild reaction conditions, unique reactivity pathways. |
Integration with Flow Chemistry and Automated Synthesis Technologies
The transition from traditional batch synthesis to continuous flow processes and automated platforms represents a paradigm shift in chemical manufacturing. These technologies offer significant advantages in terms of safety, efficiency, scalability, and the rapid generation of compound libraries.
Continuous flow chemistry is particularly well-suited for handling reactive intermediates and exothermic reactions, which can be relevant in the chemistry of this compound. The enhanced heat and mass transfer in microreactors allows for precise control over reaction conditions, leading to higher yields and purities. researchgate.net This technology could be instrumental in safely scaling up reactions that might be hazardous in large batch reactors. researchgate.net
Automated synthesis platforms, integrated with flow reactors, can enable the rapid exploration of chemical space. nih.govrsc.org By systematically varying reagents and reaction conditions, these systems can accelerate the discovery of new derivatives of this compound with desired properties. This "assembly line" approach is highly valuable for medicinal chemistry programs and materials discovery, allowing for the creation of large combinatorial libraries for screening. nih.gov
| Technology | Benefit for this compound Chemistry | Example Application |
| Continuous Flow Chemistry | Improved safety, scalability, and process control. | Safely performing a highly exothermic derivatization reaction. |
| Automated Synthesis | High-throughput synthesis of derivative libraries. | Rapidly generating a library of analogs for biological screening. |
| Integrated Flow & Automation | Efficient optimization and discovery of new reactions and compounds. | An automated system that optimizes reaction conditions and then synthesizes a focused library based on the results. |
Advancements in Multiscale Computational Modeling and Data-Driven Approaches
Computational chemistry and data-driven methods are becoming indispensable tools in modern chemical research. These approaches can accelerate discovery by providing insights into reaction mechanisms, predicting molecular properties, and guiding experimental design.
Multiscale computational modeling can be employed to understand the behavior of this compound from the quantum mechanical level to macroscopic properties. nih.govunc.edupressbooks.pub For instance, density functional theory (DFT) calculations can elucidate reaction pathways, predict the stability of intermediates, and explain the stereoselectivity observed in asymmetric reactions. nih.gov This fundamental understanding can guide the development of more efficient catalysts and reaction conditions.
Data-driven approaches, including machine learning and artificial intelligence, are emerging as powerful tools for synthesis planning. nih.gov Retrosynthesis algorithms can analyze the structure of a complex target molecule and propose viable synthetic routes, potentially identifying novel and more efficient pathways to derivatives of this compound. nih.gov By training models on vast datasets of known reactions, these tools can predict the outcomes of new transformations and suggest optimal conditions, reducing the amount of empirical experimentation required.
Development of Highly Sustainable and Eco-Friendly Synthetic Routes
Green chemistry principles are increasingly guiding the development of new synthetic methodologies. Future research on this compound will emphasize the development of sustainable and environmentally benign processes.
This includes the use of greener solvents, such as water or bio-based solvents, to replace hazardous organic solvents. organic-chemistry.org The development of recyclable catalysts, such as heterogeneous catalysts or catalysts immobilized on solid supports, is another key area. acs.orgnih.gov These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost.
Energy-efficient techniques like ultrasound and microwave irradiation are also being explored as alternatives to conventional heating. acs.orgorganic-chemistry.orglibretexts.org These methods can often accelerate reaction rates, leading to shorter reaction times and reduced energy consumption. libretexts.org Biocatalysis, using enzymes to perform specific chemical transformations, offers a highly selective and environmentally friendly approach to synthesis. Enzymes can operate under mild conditions and often exhibit high enantioselectivity, making them attractive for the synthesis of chiral derivatives. nih.gov
| Green Chemistry Approach | Application to this compound Synthesis | Environmental Benefit |
| Alternative Energy Sources | Using ultrasound or microwave irradiation to drive reactions. | Reduced energy consumption and shorter reaction times. |
| Recyclable Catalysts | Employing solid-supported catalysts for derivatization reactions. | Minimized catalyst waste and simplified product purification. |
| Greener Solvents | Performing reactions in water or other benign solvents. | Reduction or elimination of hazardous solvent use. |
| Biocatalysis | Using enzymes for selective transformations. | Mild reaction conditions, high selectivity, biodegradable catalysts. |
Interdisciplinary Research Interfaces with Advanced Chemical Biology and Materials Science (focus on chemical aspects)
The versatile chemical nature of this compound makes it an attractive scaffold for interdisciplinary research, particularly at the interface with chemical biology and materials science.
In chemical biology, the compound can serve as a starting point for the design and synthesis of novel bioactive molecules. rsc.org Its structure can be systematically modified to create probes for studying biological systems or to develop new therapeutic agents. For example, derivatives of similar 3-(4-halophenyl)-3-oxopropanals have been investigated as novel antibacterial agents. beilstein-journals.org The aldehyde functionality is particularly interesting, as aldehydes are known to be reactive species in biological systems and can form crosslinks with biomolecules like proteins and RNA. nih.gov This reactivity could be harnessed to design specific enzyme inhibitors or molecular probes.
In materials science, the dicarbonyl moiety offers opportunities for polymerization and the synthesis of novel materials. The ability to introduce various functional groups onto the aromatic ring and the propanal backbone allows for the fine-tuning of material properties. For instance, derivatives could be incorporated into polymers to create materials with specific optical, electronic, or thermal properties. The compound could also act as a precursor for the synthesis of complex heterocyclic systems, which are often core structures in functional dyes, organic semiconductors, or ligands for metal-organic frameworks.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
